[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine
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Overview
Description
[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C9H11FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclopropylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine typically involves the reaction of 3-fluoropyridine with cyclopropylmethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by nucleophilic substitution with the fluoropyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylmethanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
- Cyclopropyl(3-fluoropyridin-2-yl)methanamine
- Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride
Comparison: Compared to similar compounds, [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine exhibits unique properties due to the specific positioning of the fluorine atom on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications .
Properties
IUPAC Name |
[1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-5-12-4-1-7(8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPJCKCVKGBSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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